1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves multiple steps, including the formation of the quinoline core, the introduction of the cyano and methyl groups, and the coupling with the piperidine and fluorophenyl moieties. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinoline N-oxides, amines, and substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine and fluorophenyl groups can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its combination of a cyano group, a methyl group, and a fluorophenyl group. Similar compounds include:
Quinoline N-oxides: Differ in the oxidation state of the quinoline core.
Fluorophenyl derivatives: Differ in the substituents on the phenyl ring.
Piperidine derivatives: Differ in the substituents on the piperidine ring.
Properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKQBTHDYPUNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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